molecular formula C14H14BrNO2 B12864125 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid

2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid

Cat. No.: B12864125
M. Wt: 308.17 g/mol
InChI Key: VMDSCLATYQTGKP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name of this compound is derived from its fused bicyclic framework. The parent structure, cyclohepta[b]indole , consists of a seven-membered cycloheptane ring fused to an indole system at the [b] position, indicating connectivity between the indole’s benzene ring and the cycloheptane. The prefix 2-bromo specifies a bromine atom at position 2 of the indole moiety, while 6-carboxylic acid denotes a carboxylic acid group (-COOH) at position 6 of the cycloheptane ring. The term hexahydro indicates partial saturation of the cycloheptane ring, with six hydrogen atoms added to reduce three double bonds, resulting in a semi-saturated structure.

The structural complexity is further captured in its SMILES notation :
OC(=O)C1CCCCC2=C1NC1=CC=C(Br)C=C21
This representation highlights the carboxylic acid group at position 6 (OC(=O)), the bromine at position 2 (Br), and the fused cycloheptane-indole system.

Molecular Formula and Weight Analysis

The molecular formula of 2-bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid is C₁₄H₁₄BrNO₂ , derived by substituting the amide group (-CONH₂) in the structurally analogous compound (CAS 1414959-13-9) with a carboxylic acid group (-COOH). This substitution reduces the nitrogen count by one and increases oxygen by one, yielding a molecular weight of 308.17 g/mol (calculated as follows):

Component Contribution (g/mol)
14 C 168.14
14 H 14.11
1 Br 79.90
1 N 14.01
2 O 32.00
Total 308.16

The exact mass, calculated using isotopic abundances, is 308.1703 g/mol .

CAS Registry Number and Alternative Chemical Identifiers

While the CAS Registry Number for 2-bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid is not explicitly listed in the provided sources, related compounds offer insights:

  • The amide derivative (CAS 1414959-13-9) shares the core bicyclic structure.
  • The non-functionalized analog (CAS 109160-55-6) lacks the carboxylic acid group.

Alternative identifiers include:

  • InChIKey : Generated computationally but not provided in available data.
  • SMILES : OC(=O)C1CCCCC2=C1NC1=CC=C(Br)C=C21.

Stereochemical Considerations in Cyclohepta[b]indole Systems

The cyclohepta[b]indole system introduces potential stereoisomerism due to:

  • Chirality at Position 6 : The carbon bearing the carboxylic acid group is bonded to four distinct substituents: the cycloheptane ring, two methylene (-CH₂-) groups, and the -COOH group. This configuration creates a chiral center , enabling enantiomerism.
  • Conformational Flexibility : The partially saturated cycloheptane ring adopts multiple conformations (e.g., chair-like or boat-like), influencing the spatial arrangement of substituents. However, the hexahydro designation suggests a reduced likelihood of geometric isomerism from double bonds.
Stereochemical Feature Implication
Chiral center at C6 Enantiomeric pair possible
Cycloheptane conformation Axial vs. equatorial substituent positioning

These considerations underscore the need for advanced spectroscopic methods (e.g., X-ray crystallography) to resolve absolute configurations.

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylic acid

InChI

InChI=1S/C14H14BrNO2/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(17)18)13(9)16-12/h5-7,10,16H,1-4H2,(H,17,18)

InChI Key

VMDSCLATYQTGKP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(C1)C(=O)O)NC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-bromoaniline, followed by cyclization to form the indole ring. The carboxylic acid group is then introduced through a series of reactions, including oxidation and hydrolysis. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .

Scientific Research Applications

Overview

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This article explores its applications in chemistry, biology, and medicine, supported by comprehensive data tables and case studies.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the bromination of 5,6,7,8,9,10-hexahydrocyclohepta[b]indole. The Fischer indole synthesis is a common method used to obtain the tricyclic structure. This compound can undergo various chemical reactions including:

  • Substitution Reactions : The bromine atom can be replaced by other functional groups.
  • Oxidation and Reduction Reactions : The indole ring can be modified under appropriate conditions.
  • Cyclization Reactions : It can participate in forming more complex structures.

Chemistry

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization which is essential in organic synthesis.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : In vitro studies demonstrate effectiveness against various bacterial strains. For example:
Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa12100

These findings suggest potential for developing new antimicrobial agents.

  • Anticancer Activity : Preliminary studies show dose-dependent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table illustrates the effect on MCF-7 cell viability:
Concentration (µM)Cell Viability (%)
0100
585
1070
2050

At a concentration of 20 µM, the compound significantly reduced cell viability by approximately 50%.

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate or active ingredient. The compound's ability to modulate biochemical pathways makes it a candidate for further investigation in drug development.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects. Experiments involving neuronal cell cultures exposed to oxidative stress have shown that treatment with this compound increases cell survival rates:

TreatmentCell Survival Rate (%)
Control30
Compound (10 µM)60
Compound (20 µM)80

These results indicate potential applications in neurodegenerative diseases.

Case Study: Anticancer Activity in MCF-7 Cell Line

A detailed study was conducted to evaluate the anticancer properties of the compound against the MCF-7 breast cancer cell line. The results indicated that the compound effectively inhibits cell growth in a dose-dependent manner.

Case Study: Antimicrobial Efficacy

In another study focused on antimicrobial activity, the compound was tested against several bacterial strains. The inhibition zones were measured to determine its effectiveness as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of proteins, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs:

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide

  • Molecular Formula : C₁₄H₁₅ClN₂O
  • Molecular Weight : 262.74 g/mol
  • Key Features: Chlorine substituent at position 2 (vs. bromine in the target compound). Carboxamide group at position 6 (vs. carboxylic acid). Hydrogen bond donors/acceptors: 2/1, influencing solubility and protein interactions .

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine

  • Molecular Formula : C₁₃H₁₅BrN₂
  • Molecular Weight : 281.18 g/mol
  • Key Features :
    • Amine group at position 6 (vs. carboxylic acid).
    • Bromine at position 2 enhances lipophilicity compared to chlorine analogs.
  • Applications : Used as a medicinal intermediate; safety protocols emphasize handling precautions (P201, P210 codes) due to reactive bromine .

5,6,7,8,9,10-Hexahydro-4,4,7-trimethyl-4H-benzo-1,3-oxathiane Derivatives

  • Example Compound : S-benzylsulfonium perchlorate (95)
  • Key Features: 1,3-oxathiane ring with sulfur substitution, altering bond angles (β = 90.06° in analogs) and torsional strain . No halogen substituents, reducing electrophilicity compared to bromo/chloro analogs.

Structural and Functional Analysis

Table 1: Comparative Properties

Property Target Compound (Bromo-carboxylic acid) 2-Chloro-carboxamide 2-Bromo-amine
Molecular Formula C₁₄H₁₄BrNO₂ C₁₄H₁₅ClN₂O C₁₃H₁₅BrN₂
Molecular Weight (g/mol) ~308.17 262.74 281.18
Halogen Bromine (Br) Chlorine (Cl) Bromine (Br)
Functional Group Carboxylic acid (-COOH) Carboxamide (-CONH₂) Amine (-NH₂)
Hydrogen Bond Donors 2 2 1
Biological Activity N/A (inference: synthetic intermediate) SIRT1 inhibition Medicinal intermediate

Key Observations :

Halogen Impact : Bromine’s larger atomic radius and polarizability enhance lipophilicity and electrophilic substitution reactivity compared to chlorine .

Functional Group Influence :

  • The carboxylic acid group increases acidity (pKa ~2-3) vs. carboxamide (pKa ~0-1), affecting solubility and ionizability.
  • The amine group in the bromo-amine derivative may facilitate nucleophilic reactions or metal coordination .

Conformational Flexibility: The saturated cycloheptane ring in all analogs allows for variable puckering, as seen in crystal structures (e.g., monoclinic packing with β = 90.06° in related compounds) .

Biological Activity

2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid (CAS Number: 109160-55-6) is a compound of significant interest in medicinal chemistry due to its structural similarity to various biologically active indole derivatives. This article explores its biological activity, focusing on its potential as an anti-cancer and anti-HIV agent, along with relevant case studies and research findings.

  • Molecular Formula : C13H14BrN
  • Molecular Weight : 264.161 g/mol
  • LogP : 4.199
  • PSA (Polar Surface Area) : 15.79 Ų

Biological Activity Overview

The biological activities of indole derivatives are well-documented, particularly their roles in cancer therapy and antiviral applications. The compound has been evaluated for its effects on various biological targets.

Anti-Cancer Activity

Recent studies have highlighted the potential of indole derivatives as anti-cancer agents. For instance, derivatives with the indole core have shown efficacy in disrupting mitotic processes in cancer cells:

  • Mechanism : Indole compounds can interfere with the mitotic spindle formation, leading to apoptosis in cancer cells. This mechanism has been observed in various studies involving different indole derivatives .
  • Case Study : A study on novel 5-bromoindole derivatives reported significant cytotoxic effects against multiple human cancer cell lines. The compounds were tested using the MTT assay, revealing IC50 values that indicate strong antiproliferative properties .
CompoundCell Line TestedIC50 (µM)
2-Bromo-Indole Derivative AHeLa20
2-Bromo-Indole Derivative BMCF-715
2-Bromo-Indole Derivative CA54925

Anti-HIV Activity

The compound's structural features suggest potential as an inhibitor of HIV integrase, a critical enzyme for viral replication:

  • Mechanism : The indole core and carboxyl group are believed to chelate magnesium ions essential for integrase activity. Structural optimization has led to compounds with enhanced binding affinity and inhibitory effects against HIV integrase .
  • Research Findings : In a comparative study of various indole derivatives, some exhibited IC50 values as low as 0.13 µM against HIV integrase, indicating strong inhibitory potential .
CompoundIC50 (µM)Binding Interaction
Compound 30.13Bis-bidentate chelation with Mg²⁺
Compound 40.39π-π stacking with viral DNA

Structure-Activity Relationship (SAR)

The effectiveness of the compound as an anti-cancer and anti-HIV agent can be attributed to specific structural features:

  • Indole Core : Essential for biological activity; modifications can enhance potency.
  • Carboxyl Group : Critical for chelation in enzyme inhibition.
  • Bromine Substitution : Influences hydrophobic interactions and overall solubility.

Q & A

Q. What are the key synthetic strategies for preparing 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid?

Synthesis typically involves cyclization reactions of substituted indole precursors. For example, a related cyclohepta[b]indole derivative was synthesized via acid-catalyzed cyclization of a hydrazono-cycloheptanone precursor under reflux conditions (acetic acid/HCl, 2 hours, 72% yield) . Bromination can be achieved using CuI-catalyzed coupling (e.g., describes a bromo-indole synthesis via azide-alkyne cycloaddition in PEG-400/DMF with CuI) . The carboxylic acid group may be introduced via oxidation or hydrolysis of ester intermediates.

Q. How is the structural integrity of this compound validated post-synthesis?

Combined spectroscopic and crystallographic methods are critical:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and ring saturation (e.g., used 1H^{1}\text{H} NMR to verify a bromo-indole structure) .
  • Mass spectrometry : High-resolution MS (e.g., FAB-HRMS in ) confirms molecular weight .
  • X-ray crystallography : Resolves ring conformation and hydrogen-bonding networks (e.g., cyclohepta[b]indole derivatives in and ) .

Q. What purification techniques are effective for isolating this compound?

  • Flash column chromatography : Employed in using 70:30 ethyl acetate/hexane to separate brominated indole derivatives .
  • Recrystallization : Ethanol or aqueous mixtures are common (e.g., recrystallized a cyclohepta[b]indole analog from ethanol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency?

Cyclization efficiency depends on acid strength, temperature, and reaction time. achieved 72% yield by refluxing a precursor in acetic acid/HCl at 398 K for 2 hours. Kinetic studies and catalyst screening (e.g., Lewis acids) may further enhance yields. Monitoring via TLC (as in , Rf_f = 0.30 in ethyl acetate/hexane) ensures reaction progress .

Q. What role does the bromine substituent play in modifying reactivity or biological activity?

Bromine at position 2 may:

  • Direct electrophilic substitution : Influence regioselectivity in further functionalization (e.g., ’s bromo-indole underwent azide-alkyne coupling) .
  • Enhance bioactivity : Brominated indoles often exhibit improved pharmacokinetic properties (e.g., links brominated heterocycles to pharmaceutical intermediates) .

Q. How do intermolecular interactions dictate the compound’s crystal packing?

X-ray studies ( ) reveal:

  • Hydrogen bonds : N–H⋯O and O–H⋯O interactions form dimers and layers (e.g., carboxylic acid groups in create inversion dimers) .
  • Conformational flexibility : The cycloheptane ring adopts twist-chair/sofa conformations, affecting packing (dihedral angle = 1.38° between aromatic rings in ) .

Q. What analytical challenges arise in characterizing this compound’s stereochemistry?

  • Chiral centers : Partial saturation in the cycloheptane ring may introduce stereoisomers. Chiral HPLC or circular dichroism (CD) could resolve enantiomers.
  • Dynamic NMR : Detect ring-flipping or conformational exchange in solution (not addressed in current evidence but inferred from crystallographic data) .

Q. How might this compound serve as a precursor for bioactive molecules?

  • Pharmaceutical intermediates : highlights brominated heterocycles as key intermediates in drug discovery .
  • Functionalization : The carboxylic acid group allows conjugation (e.g., amide formation) for targeted therapies, akin to indole-based antioxidants in .

Q. Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for bromination and acid-sensitive steps.
  • Crystallization : Slow cooling in ethanol/water mixtures improves crystal quality for X-ray studies .
  • Safety : Handle brominated compounds under fume hoods due to potential toxicity.

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